molecular formula C11H16ClN3O2 B1431793 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride CAS No. 1423035-04-4

6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride

Cat. No.: B1431793
CAS No.: 1423035-04-4
M. Wt: 257.72 g/mol
InChI Key: SZNVEZUMIATHJG-UHFFFAOYSA-N
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Description

“6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 1423035-04-4 . It has a molecular weight of 294.18 and its IUPAC name is 6-(4-methyl-1-piperazinyl)-2-pyridinecarboxylic acid dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N3O2.2ClH/c1-13-5-7-14(8-6-13)10-4-2-3-9(12-10)11(15)16;;/h2-4H,5-8H2,1H3,(H,15,16);2*1H . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder and it is stored at room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride involves the reaction of 2-chloronicotinic acid with 4-methylpiperazine in the presence of a coupling agent, followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-chloronicotinic acid", "4-methylpiperazine", "coupling agent", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-chloronicotinic acid is reacted with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), to form the active ester intermediate.", "Step 2: The active ester intermediate is then reacted with 4-methylpiperazine in the presence of a base, such as triethylamine, to form the desired product, 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid.", "Step 3: The product is then treated with hydrochloric acid to form the dihydrochloride salt, which can be isolated by filtration and drying." ] }

CAS No.

1423035-04-4

Molecular Formula

C11H16ClN3O2

Molecular Weight

257.72 g/mol

IUPAC Name

6-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H15N3O2.ClH/c1-13-5-7-14(8-6-13)10-4-2-3-9(12-10)11(15)16;/h2-4H,5-8H2,1H3,(H,15,16);1H

InChI Key

SZNVEZUMIATHJG-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=CC(=N2)C(=O)O.Cl.Cl

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=N2)C(=O)O.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride
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6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride
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6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride
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6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride
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6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride
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6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride

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